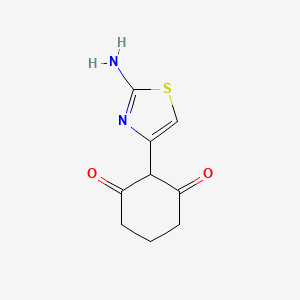
2-(2-Amino-4-thiazolyl)cyclohexane-1,3-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-amino-4-thiazolyl)cyclohexane-1,3-dione is a member of thiazoles.
Wissenschaftliche Forschungsanwendungen
Synthesis of Heterocyclic Compounds
2-(2-Amino-4-thiazolyl)cyclohexane-1,3-dione is a valuable precursor in the synthesis of various heterocyclic compounds. For instance, it has been utilized in the one-pot multistep synthesis of 4-acetoxy-2-amino-3-arylbenzofurans, a process that involves a series of elementary reactions (Ishikawa et al., 2005). Additionally, the synthesis of 2-(Tetrazolylacetyl)cyclohexane-1,3-diones was achieved through C-acylation, indicating the versatility of cyclohexane-1,3-diones in synthesizing structurally diverse compounds (Khlebnicova et al., 2021).
Nucleophilic Reactions
Cyclohexane-1,3-diones, including 2-(2-Amino-4-thiazolyl)cyclohexane-1,3-dione, exhibit nucleophilic properties. For example, 2-diaminomethylidenecyclohexane-1,3-diones, derived from cyclohexane-1,3-diones, act as N,N-dinucleophiles in reactions with diethyl malonate to form various pyrimidinone derivatives (Voronkova et al., 2011).
Biological and Pharmacological Applications
2-(2-Amino-4-thiazolyl)cyclohexane-1,3-dione derivatives have been explored for their potential in pharmacological applications. They have been used in the synthesis of nitrogen and/or sulfur heterocyclic compounds, some of which demonstrate various biological properties like antimicrobial and anti-inflammatory activities (Mohareb & Klapötke, 2018). Moreover, studies have explored their use in developing new anticancer compounds, indicating their potential in oncological research (Shaaban et al., 2014).
Metal Complex Formation
These compounds are also significant in the formation of metal complexes. For instance, coupling of diazotized 2-aminothiazole with cyclohexane-1,3-dione yielded a new type of tridentate ligand system, demonstrating the application of these compounds in inorganic chemistry and materials science (Ummathur et al., 2014).
Eigenschaften
Produktname |
2-(2-Amino-4-thiazolyl)cyclohexane-1,3-dione |
|---|---|
Molekularformel |
C9H10N2O2S |
Molekulargewicht |
210.26 g/mol |
IUPAC-Name |
2-(2-amino-1,3-thiazol-4-yl)cyclohexane-1,3-dione |
InChI |
InChI=1S/C9H10N2O2S/c10-9-11-5(4-14-9)8-6(12)2-1-3-7(8)13/h4,8H,1-3H2,(H2,10,11) |
InChI-Schlüssel |
AOVFNFDBPZZQBX-UHFFFAOYSA-N |
SMILES |
C1CC(=O)C(C(=O)C1)C2=CSC(=N2)N |
Kanonische SMILES |
C1CC(=O)C(C(=O)C1)C2=CSC(=N2)N |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



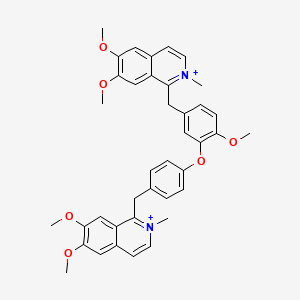

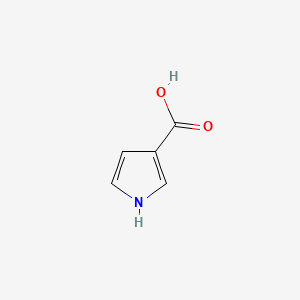
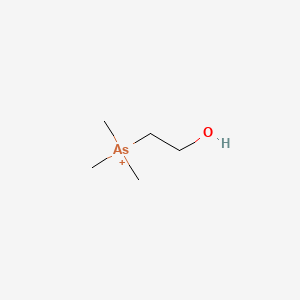
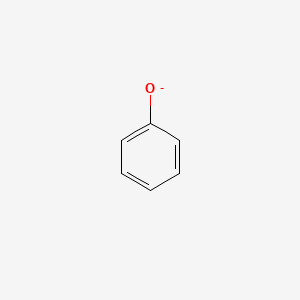
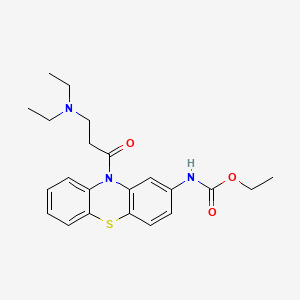
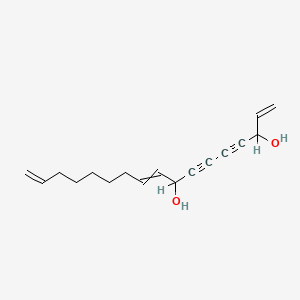
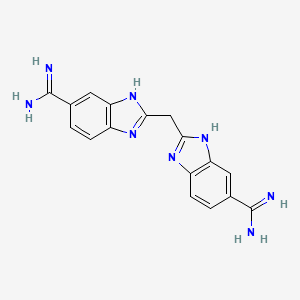
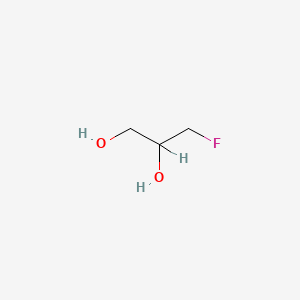

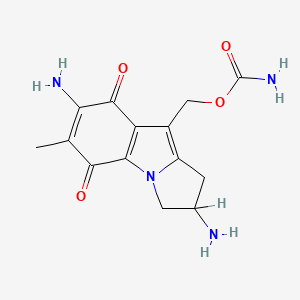
![N-[(1-ethylpyrrolidin-2-yl)methyl]-2-hydroxy-3-iodo-6-methoxybenzamide](/img/structure/B1203923.png)
![2-Amino-N-{5-[6-(dimethylamino)-9H-purin-9-yl]-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl}-3-(4-methoxyphenyl)propanamide](/img/structure/B1203924.png)
